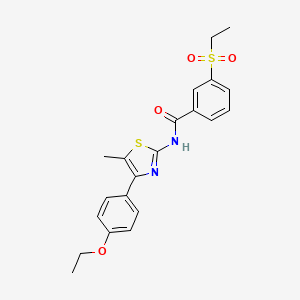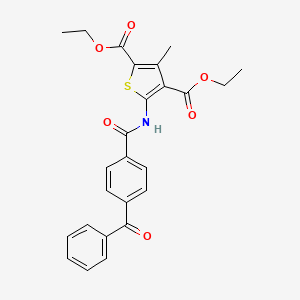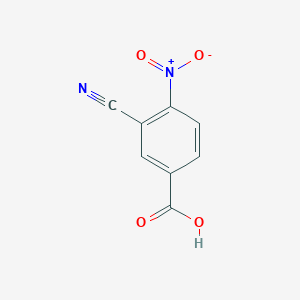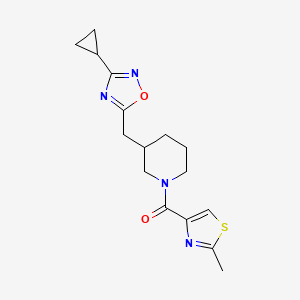
N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide” is a complex organic molecule that contains several functional groups. These include an ethoxy group, a methylthiazol group, an ethylsulfonyl group, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and ethylsulfonyl groups suggests potential for interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the benzamide group might undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, and reactivity .Wirkmechanismus
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide targets the RAC1 signaling pathway, which is involved in regulating cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. RAC1 is activated by various upstream signaling pathways, and once activated, it interacts with downstream effectors to regulate cellular processes. N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide inhibits the activation of RAC1 by binding to its effector-binding site, thereby preventing downstream signaling.
Biochemical and Physiological Effects:
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide inhibits cell migration and invasion, and induces cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to protect neurons from oxidative stress and amyloid-beta toxicity. In inflammatory disorders, N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been shown to have high specificity for the RAC1 signaling pathway, which reduces the likelihood of off-target effects. However, N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has not been extensively studied in vivo, which limits its potential clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide. One area of research could be the development of more potent and selective inhibitors of the RAC1 signaling pathway. Another area of research could be the study of the effects of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to determine the potential clinical applications of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide in various diseases.
Synthesemethoden
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine, which is then reacted with 3-(ethylsulfonyl)benzoyl chloride to yield N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide. The synthesis of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
- Design und Synthese: Forscher entwarfen und synthetisierten eine Reihe von 4-(2-Nitrophenoxy)benzamid-Derivaten, darunter unsere Zielverbindung, um DUB-Enzyme anzugreifen .
- Sicherheitsprofil: Die getesteten Verbindungen zeigten ein akzeptables Sicherheitsprofil (CC50-Werte im Bereich von 72,93 bis 120,50 μM) und günstige arzneimittelähnliche Eigenschaften .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-17-11-9-15(10-12-17)19-14(3)28-21(22-19)23-20(24)16-7-6-8-18(13-16)29(25,26)5-2/h6-13H,4-5H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAXDWFWMOXFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)
![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)




![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)
![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2455244.png)

